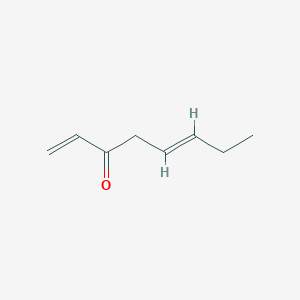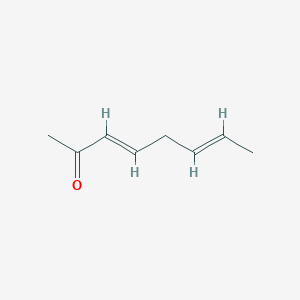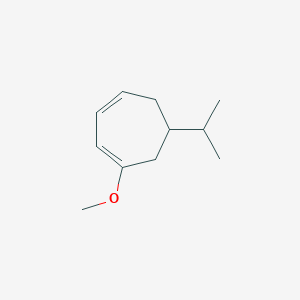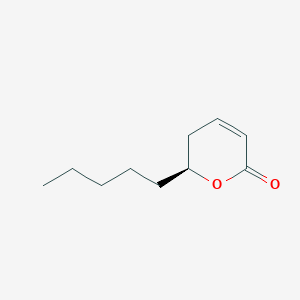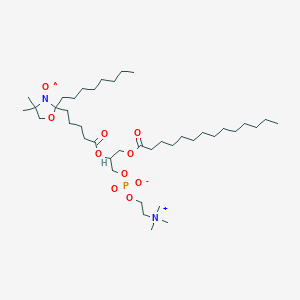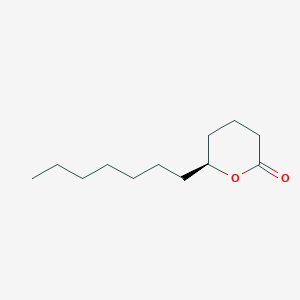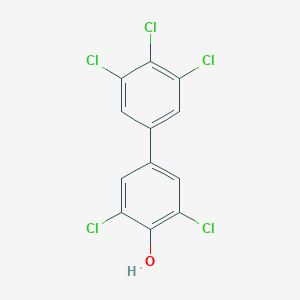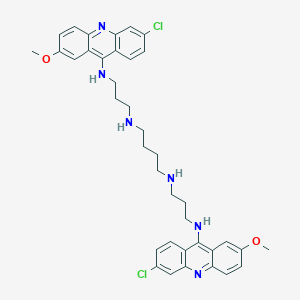![molecular formula C10H11BrN4O2 B149185 [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol CAS No. 132194-25-3](/img/structure/B149185.png)
[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of purine and has been found to have significant effects on biochemical and physiological processes. In
Scientific Research Applications
[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol has been extensively studied for its potential applications in various fields. In the field of biochemistry, this compound has been found to inhibit the activity of certain enzymes, which can have significant implications in the development of new drugs. Additionally, [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol has been found to have antiviral properties, which can be useful in the treatment of viral infections.
Mechanism Of Action
The mechanism of action of [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol involves its ability to inhibit the activity of certain enzymes, specifically adenosine deaminase and purine nucleoside phosphorylase. By inhibiting these enzymes, [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol can modulate the levels of adenosine and other purine nucleosides, which can have significant effects on biochemical and physiological processes.
Biochemical And Physiological Effects
[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol has been found to have significant effects on biochemical and physiological processes. This compound has been shown to inhibit the growth of certain cancer cells, which can have implications in the development of new cancer treatments. Additionally, [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol has been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol has several advantages for lab experiments. This compound is readily available and can be synthesized in good yield and purity. Additionally, [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol in lab experiments. This compound can be toxic at high concentrations, and its effects on human health are not well understood.
Future Directions
There are several future directions for the study of [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol. One direction is the development of new drugs based on the mechanism of action of this compound. Additionally, further studies are needed to understand the effects of [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol on human health and to determine its potential as a therapeutic agent. Finally, the synthesis method for [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol can be further optimized to improve yield and purity.
In conclusion, [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol is a chemical compound that has significant potential in various fields, including biochemistry, pharmacology, and medicine. The synthesis method for this compound has been established, and its mechanism of action is well understood. Further studies are needed to determine the potential of [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol as a therapeutic agent and to optimize its synthesis method.
Synthesis Methods
The synthesis of [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol involves the reaction of 6-bromopurine with 2,5-anhydro-D-mannitol in the presence of a strong base. The reaction yields the desired compound in good yield and purity. This method has been optimized and established as a reliable and efficient way to synthesize [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol.
properties
CAS RN |
132194-25-3 |
|---|---|
Product Name |
[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol |
Molecular Formula |
C10H11BrN4O2 |
Molecular Weight |
299.12 g/mol |
IUPAC Name |
[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H11BrN4O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2/t6-,7+/m0/s1 |
InChI Key |
PDKANGATJDONQC-NKWVEPMBSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CN=C3Br |
SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3Br |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3Br |
Other CAS RN |
132194-25-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



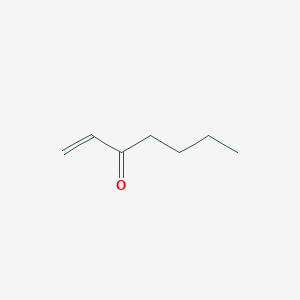

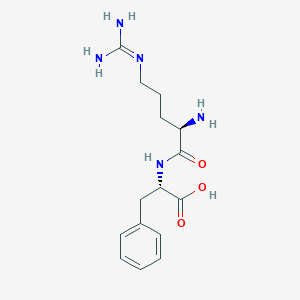
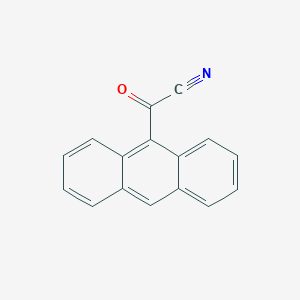
![(2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B149120.png)
